Selectivity Profile: BNTX Maleate vs. Naltrexone
BNTX maleate demonstrates a markedly different selectivity profile compared to its parent compound, the non-selective opioid receptor antagonist naltrexone. BNTX is highly selective for the δ1-opioid receptor (Ki = 0.1 nM), whereas naltrexone shows similar, high affinity for both μ- and κ-opioid receptors (IC50 values: μ = 3.8 nM, κ = 5.7 nM) . This difference in selectivity is critical; using naltrexone in a system where only δ1-receptor blockade is desired will result in off-target μ and κ receptor antagonism, confounding results .
| Evidence Dimension | Opioid Receptor Subtype Selectivity (Affinity) |
|---|---|
| Target Compound Data | Ki (δ1) = 0.1 nM; Ki (δ2) = 10.8 nM; Ki (μ) = 13.3 nM; Ki (κ) = 58.6 nM |
| Comparator Or Baseline | Naltrexone: IC50 (μ) ~ 3.8 nM; IC50 (κ) ~ 5.7 nM |
| Quantified Difference | BNTX is >108-fold selective for δ1 over μ, and >586-fold selective for δ1 over κ. Naltrexone has no such selectivity, showing comparable high affinity for μ and κ. |
| Conditions | Radioligand binding displacement assays using cloned human opioid receptors expressed in mammalian cell lines for BNTX; IC50 values for naltrexone from referenced source. |
Why This Matters
Procuring BNTX maleate over naltrexone is essential for experiments requiring specific, isolated δ1-opioid receptor antagonism without confounding activity at μ and κ receptors.
